Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, an isopropylamino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Isopropylamino Group: The isopropylamino group can be attached through a reductive amination reaction involving isopropylamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropylamino groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate is unique due to the presence of the isopropylamino group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl 3-[2-(propan-2-ylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)18-10-8-15-9-11-19(12-15)17(20)21-13-16-6-4-3-5-7-16/h3-7,14-15,18H,8-13H2,1-2H3 |
InChI Key |
ZDNIMWAGZWDSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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